3-Chloro-4-hydroxy-5-methoxybenzaldehyde
Overview
Description
3-Chloro-4-hydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H7ClO3. It is a derivative of vanillin, where the aldehyde group is substituted with a chlorine atom. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
The primary target of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde is the respiratory system . This compound interacts with the respiratory system, which plays a crucial role in the exchange of gases, primarily oxygen and carbon dioxide.
Mode of Action
This compound has been used for an oxidation reaction by laccase to form hydroxymethine quinone . This suggests that the compound may interact with its targets by participating in oxidation reactions, leading to changes in the chemical structure of the target molecules.
Biochemical Pathways
Given its involvement in oxidation reactions, it can be inferred that it may affect pathways involvingredox reactions and quinone formation .
Result of Action
Given its target and mode of action, it can be inferred that the compound may induce changes in the respiratory system and participate in oxidation reactions, leading to the formation of hydroxymethine quinone .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored under inert gas and away from air . This suggests that the compound’s stability and efficacy may be affected by exposure to air and certain gases.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde are largely defined by its interactions with enzymes and other biomolecules. It has been used in oxidation reactions catalyzed by laccase
Cellular Effects
It is known that the compound can participate in oxidation reactions, which may influence cellular processes
Molecular Mechanism
It is known to participate in oxidation reactions catalyzed by laccase This suggests that it may interact with biomolecules and potentially influence enzyme activity and gene expression
Metabolic Pathways
It is known to participate in oxidation reactions , but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not documented.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-hydroxy-5-methoxybenzaldehyde can be synthesized through the chlorination of vanillin. The process involves the use of calcium hypochlorite (Ca(ClO)2) as the chlorinating agent. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-4-hydroxy-5-methoxybenzoic acid.
Reduction: 3-Chloro-4-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-hydroxy-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxy-5-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Chloro-6-methoxyphenol: Similar structure but with a hydroxyl group ortho to the chlorine atom.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Lacks the chlorine atom but has similar functional groups
Uniqueness
3-Chloro-4-hydroxy-5-methoxybenzaldehyde is unique due to the presence of both chlorine and aldehyde functional groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
3-chloro-4-hydroxy-5-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIVKFDMLVBDRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075161 | |
Record name | Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19463-48-0, 61670-76-6 | |
Record name | 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19463-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chlorovanillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019463480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloro-4-hydroxy-3-methoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061670766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chlorovanillin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorovanillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Chlorovanillin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L2HJ5NXQ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-chloro-4-hydroxy-5-methoxybenzaldehyde synthesized, and what is its antioxidant potential?
A1: this compound is synthesized through the chlorination of vanillin using calcium hypochlorite (Ca(ClO)2) []. This compound, along with its brominated analog (3-bromo-4-hydroxy-5-methoxybenzaldehyde), has been investigated for antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay []. While demonstrating a lower antioxidant capacity compared to the positive control BHT (2,6-di-tert-butyl-4-methylphenol), the study revealed that this compound exhibited an IC50 value of 244.11 µg/mL []. This suggests potential antioxidant properties, though further research is needed to fully elucidate its mechanism of action and potential applications.
Q2: How is the structure of this compound confirmed?
A2: Researchers utilize a combination of spectroscopic techniques to confirm the structure of synthesized compounds like this compound. These techniques include:
- FTIR (Fourier-transform infrared spectroscopy): This method helps identify functional groups present in the molecule by analyzing its infrared absorption spectrum [].
- GC-MS (Gas chromatography–mass spectrometry): This technique separates and identifies components of a sample based on their mass-to-charge ratio, providing valuable information about the molecule's structure and purity [].
- NMR (Nuclear magnetic resonance spectroscopy): Both 1H-NMR and 13C-NMR are employed to determine the arrangement of hydrogen and carbon atoms within the molecule, respectively [, ]. This data helps confirm the identity and purity of the synthesized this compound.
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